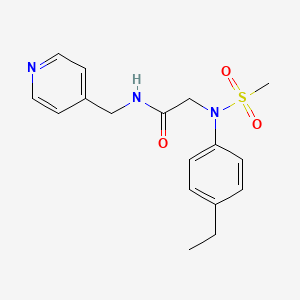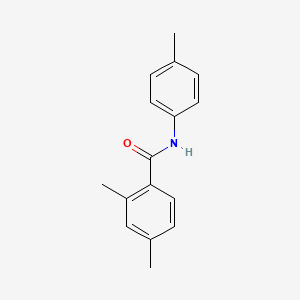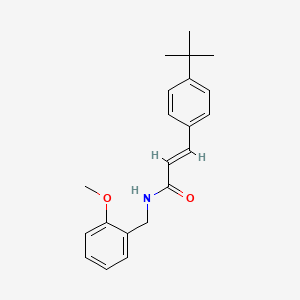![molecular formula C11H10N4O2S B5854731 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)
4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrimidine family, which is a class of organic compounds that play a crucial role in many biological processes.
Aplicaciones Científicas De Investigación
4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound is being studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Additionally, this compound is also being studied for its potential use as a fluorescent probe in biological imaging and as a precursor for the synthesis of other pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins in the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of certain bacteria and fungi. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it an attractive candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine in lab experiments is its high purity and stability, which makes it easier to obtain accurate and reproducible results. Additionally, this compound has low toxicity and good solubility in various solvents, which makes it easier to work with in vitro and in vivo experiments. However, one of the main limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine. One of the main directions is the further optimization of its chemical structure to improve its biological activity and reduce its toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, more research is needed to explore the potential applications of this compound in various fields such as drug discovery, biological imaging, and materials science.
Métodos De Síntesis
The synthesis of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine involves the reaction of 2-amino-4,6-dimethylpyrimidine with 5-nitro-2-thiopyridine in the presence of a catalyst. This reaction results in the formation of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine, which can be purified using various methods such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
4,6-dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-5-8(2)14-11(13-7)18-10-4-3-9(6-12-10)15(16)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUCHXZXVKVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)

![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)



![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)

![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)

![3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5854735.png)